molecular formula C24H20Cl2N4O3S B14919415 N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14919415
M. Wt: 515.4 g/mol
InChI Key: YUFKAIPKMNBMQK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 3,4-dichlorophenyl group on the acetamide nitrogen, contributing steric bulk and electron-withdrawing properties.
  • A 1,2,4-triazole core substituted with a 3,5-dimethoxyphenyl group (electron-donating) at position 5 and a phenyl group at position 2.
  • A sulfanyl (-S-) linker bridging the triazole and acetamide moieties.

Properties

Molecular Formula

C24H20Cl2N4O3S

Molecular Weight

515.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4O3S/c1-32-18-10-15(11-19(13-18)33-2)23-28-29-24(30(23)17-6-4-3-5-7-17)34-14-22(31)27-16-8-9-20(25)21(26)12-16/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

YUFKAIPKMNBMQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Triazole Core Formation via Hydrazine Cyclization

The triazole scaffold is typically synthesized through cyclization of hydrazines with diketones or aldehydes. For this compound, a 3,5-dimethoxyphenyl-substituted hydrazine and a phenyl-containing diketone may serve as precursors.

Key Steps :

  • Hydrazine Preparation : React 3,5-dimethoxyphenyl chloride with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethoxyphenylhydrazine.
  • Cyclization : Condense the hydrazine with a phenyl-substituted diketone (e.g., benzil derivatives) in acidic conditions (HCl/ethanol) to form the triazole ring.

Example Reaction Conditions :

Parameter Value Source
Solvent Ethanol, THF
Catalyst HCl, Acetic acid
Temperature 80–110°C
Yield 60–85%

This method leverages the electron-rich nature of the dimethoxyphenyl group to facilitate cyclization. However, steric hindrance from the substituents may necessitate prolonged reaction times.

Sulfanyl Group Introduction via Nucleophilic Substitution

The sulfanyl group at position 3 of the triazole is introduced via nucleophilic substitution. A halogenated triazole intermediate reacts with a thiolate or mercaptide.

General Protocol :

  • Halogenation : Brominate the triazole core using N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Substitution : Treat the brominated intermediate with sodium sulfide (Na₂S) or a thiol in polar aprotic solvents (e.g., DMSO).

Optimized Conditions :

Parameter Value Source
Base K₂CO₃, NaOH
Solvent DMF, DMSO
Temperature 60–90°C
Yield 70–90%

This step requires careful control to avoid over-substitution or side reactions. The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance efficiency.

Acylation with 3,4-Dichlorophenyl Acetyl Chloride

The final step involves acylating the amine group with 3,4-dichlorophenyl acetyl chloride.

Procedure :

  • Activation : React 3,4-dichlorophenyl acetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.
  • Coupling : Treat the triazole-sulfanyl intermediate with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.

Critical Parameters :

Parameter Value Source
Acyl Chloride 3,4-Dichlorophenyl acetyl chloride
Base TEA, Pyridine
Solvent DCM, CHCl₃
Temperature 0–25°C
Yield 75–85%

This step is sensitive to moisture and temperature, necessitating anhydrous conditions.

Alternative Synthetic Strategies

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) enable simultaneous formation of the triazole core and functionalization.

Protocol :

  • MCR Components :
    • 3,5-Dimethoxyphenylhydrazine
    • Phenylglyoxal
    • Sodium sulfide
  • Conditions :
    • Solvent: Ethanol/water
    • Catalyst: HCl
    • Temperature: 80°C

Yield : ~60% (lower than stepwise methods due to competing pathways).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Hydrazine Cyclization Hydrazine + diketone → triazole 60–85 High regioselectivity Steric hindrance
Nucleophilic Substitution Halogenation → substitution 70–90 Scalable Side reactions
Acylation Acyl chloride + base 75–85 Mild conditions Moisture sensitivity
Cross-Coupling Bromination → Suzuki coupling 50–70 Precise substituent control High cost
MCR One-pot synthesis 50–60 Atom-economy Lower yield

Challenges and Optimization Strategies

Steric and Electronic Effects

The 3,5-dimethoxyphenyl group’s electron-donating nature enhances reactivity but introduces steric bulk, complicating reactions at adjacent positions. Solutions include:

  • Microwave Assistance : Accelerate cyclization reactions.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to solubilize intermediates.

Byproduct Management

Halogenation byproducts (e.g., HBr) require neutralization with bases (K₂CO₃) to prevent side reactions.

Purification Techniques

  • Column Chromatography : Silica gel (DCM/MeOH gradients) for intermediates.
  • Crystallization : Ethanol/water mixtures for final product.

Industrial Scalability

The stepwise synthesis (cyclization → substitution → acylation) is preferred for industrial production due to:

  • Modular Design : Easy isolation of intermediates.
  • Cost-Effective Reagents : Avoids precious metal catalysts.
  • Waste Minimization : Solvent recovery via distillation.

Chemical Reactions Analysis

N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions applied.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The table below compares the target compound with structurally similar triazole-acetamide derivatives:

Compound Name Substituent on Acetamide Triazole Substituents (Positions 4 & 5) Key Structural Features Reference
Target Compound 3,4-Dichlorophenyl Phenyl (4), 3,5-Dimethoxyphenyl (5) Electron-withdrawing Cl and electron-donating OMe groups; planar triazole core. -
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-Dimethoxyphenyl 4-Methylphenyl (4), 4-Pyridinyl (5) Pyridine introduces basicity; methylphenyl enhances hydrophobicity.
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-Dichlorophenyl Ethyl (4), 2-Thienyl (5) Thienyl improves π-π stacking; ethyl increases steric hindrance.
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl Amino (4), 2-Pyridyl (5) Amino group enables hydrogen bonding; pyridyl enhances metal coordination.
N-(3,5-dichlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 3,5-Dichlorophenyl Methyl (4), Furan-2-yl (5) Furan introduces polarity; methyl reduces conformational flexibility.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3,4-dichlorophenyl group in the target compound increases electrophilicity compared to analogs with 3,5-dimethoxyphenyl (electron-donating) or furan (moderately electron-withdrawing) .
  • Aromatic vs.
  • Steric Impact : Bulky substituents like ethyl or methylphenyl reduce rotational freedom compared to the target’s phenyl group.

Crystallographic and Conformational Insights

  • Crystal Packing : Analogs such as N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit dihedral angles between 82.7° and 89.0°, stabilizing layered structures via N–H···N and C–H···O interactions .
  • Planarity : The target compound’s triazole core likely adopts a planar conformation similar to related structures, facilitating intermolecular interactions .

Biological Activity

N-(3,4-dichlorophenyl)-2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a triazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21Cl2N5O3S. The structure includes:

  • Triazole Ring : Known for its role in various biological activities.
  • Chlorophenyl Group : Enhances lipophilicity and biological activity.
  • Dimethoxyphenyl Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other triazole derivatives, it may inhibit DHFR, leading to reduced DNA synthesis and cancer cell death .
  • Induction of Apoptosis : Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Triazole derivatives are often evaluated for their effectiveness against various pathogens:

  • Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Given the structural similarities to known antifungal agents, it is hypothesized that this compound may also possess antifungal capabilities.

Other Biological Activities

In addition to anticancer and antimicrobial effects, triazole derivatives have been reported to exhibit:

  • Anti-inflammatory Properties : By modulating inflammatory pathways.
  • Antioxidant Activity : Protecting cells from oxidative stress .

Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis.

Study 2: Antimicrobial Screening

In a comparative study evaluating the antimicrobial efficacy of several triazole derivatives, the compound showed notable activity against Staphylococcus aureus and Candida albicans. The results were promising enough to warrant further investigation into its potential as a therapeutic agent.

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of DHFR
AntibacterialDisruption of bacterial cell wall
AntifungalInhibition of fungal cell growth
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterMolecule AMolecule BMolecule C
Dihedral Angle (°)*54.876.277.5
N–H⋯O Bond Length (Å)2.892.922.95
R-Factor0.0520.0480.051
*Between dichlorophenyl and triazole rings .

Q. Table 2. Synthetic Yield Optimization

EDC Equiv.Temperature (K)SolventYield (%)
1.0273CH₂Cl₂62
1.5273CH₂Cl₂78
1.5298DMF45

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